molecular formula C11H16BrN3O2S B7088198 N-[1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-yl]methanesulfonamide

N-[1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-yl]methanesulfonamide

Cat. No.: B7088198
M. Wt: 334.24 g/mol
InChI Key: YCRQIXQWGOLQKS-UHFFFAOYSA-N
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Description

N-[1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-yl]methanesulfonamide is a synthetic organic compound characterized by the presence of a brominated pyridine ring, a pyrrolidine ring, and a methanesulfonamide group

Properties

IUPAC Name

N-[1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O2S/c1-8-10(12)3-4-11(13-8)15-6-5-9(7-15)14-18(2,16)17/h3-4,9,14H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRQIXQWGOLQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCC(C2)NS(=O)(=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-yl]methanesulfonamide typically involves the following steps:

    Bromination of 6-methylpyridine: The starting material, 6-methylpyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).

    Formation of the pyrrolidine ring: The brominated product is then reacted with a suitable pyrrolidine derivative under basic conditions to form the pyrrolidine ring.

    Introduction of the methanesulfonamide group: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring, which can be oxidized to form corresponding lactams or reduced to form amines.

    Hydrolysis: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Lactams or other oxidized derivatives.

    Reduction Products: Amines or reduced pyrrolidine derivatives.

    Hydrolysis Products: Sulfonic acids and amines.

Scientific Research Applications

Chemistry

In organic synthesis, N-[1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-yl]methanesulfonamide serves as a versatile intermediate for the preparation of more complex molecules. Its brominated pyridine ring allows for further functionalization, making it valuable in the synthesis of heterocyclic compounds.

Biology

The compound’s structure suggests potential biological activity, particularly as a ligand for various biological targets. It may be explored for its binding affinity to enzymes or receptors, contributing to the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its unique structure may offer therapeutic benefits in treating diseases such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, this compound can be used as a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-[1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-yl]methanesulfonamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated pyridine ring could facilitate binding through halogen bonding, while the methanesulfonamide group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-chloro-6-methylpyridin-2-yl)pyrrolidin-3-yl]methanesulfonamide
  • N-[1-(5-fluoro-6-methylpyridin-2-yl)pyrrolidin-3-yl]methanesulfonamide
  • N-[1-(5-iodo-6-methylpyridin-2-yl)pyrrolidin-3-yl]methanesulfonamide

Uniqueness

Compared to its analogs, N-[1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-yl]methanesulfonamide may exhibit unique reactivity due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence its binding affinity and selectivity in biological systems, making it a valuable compound for further research and development.

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